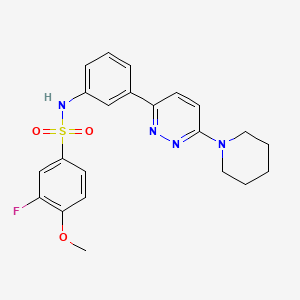![molecular formula C22H21N5O2S B11258399 N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11258399.png)
N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps would include purification and quality control to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The purine core can bind to enzymes or receptors, modulating their activity. The sulfanyl group may enhance the compound’s binding affinity or alter its pharmacokinetic properties. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-ethylphenyl)-4-methoxybenzenesulfonamide
- 1-(4-ethoxyphenyl)-N-(4-ethylphenyl)methanimine
Uniqueness
N-(4-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide is unique due to its specific structural features, including the purine core and the sulfanyl group
Propiedades
Fórmula molecular |
C22H21N5O2S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
N-(4-ethylphenyl)-2-[[9-(4-methylphenyl)-6-oxo-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-3-15-6-8-16(9-7-15)25-18(28)12-30-22-26-19-20(23-13-24-21(19)29)27(22)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,28)(H,23,24,29) |
Clave InChI |
JGIBJERTZGFZMI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C4=CC=C(C=C4)C)N=CNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-acetyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11258322.png)
![2-[3-(dimethylamino)propyl]-7-methyl-1-(thiophen-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11258328.png)
![ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11258360.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B11258361.png)
![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258364.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B11258367.png)

![1-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11258375.png)

![N-(5-Ethyl-1,3,4-thiadiazol-2-YL)-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11258384.png)
![3-(3-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11258400.png)
![3,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11258401.png)
